molecular formula C7H11BrN2O2S B8388202 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole

Cat. No.: B8388202
M. Wt: 267.15 g/mol
InChI Key: ARWGRYXCVGDMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, two methyl groups, and a methylsulfonyl methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazole and bromine.

    Bromination: The 3,5-dimethylpyrazole is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position of the pyrazole ring.

    Methylsulfonylation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the methylsulfonyl methyl group.

    3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Lacks the bromine atom.

    4-chloro-3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Contains a chlorine atom instead of bromine.

Uniqueness

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methylsulfonyl methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C7H11BrN2O2S

Molecular Weight

267.15 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)pyrazole

InChI

InChI=1S/C7H11BrN2O2S/c1-5-7(8)6(2)10(9-5)4-13(3,11)12/h4H2,1-3H3

InChI Key

ARWGRYXCVGDMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CS(=O)(=O)C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxone (9.25 g, 14 mmol) was added portion-wise to a solution of 4-bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole of preparation 91 (2.56 g, 10.9 mmol) in methanol/water at 0° C. The reaction solution was stirred at 0° C. for 30 min, then slowly warmed to room temperature overnight. The reaction was thick with white precipitate, which was concentrated to roughly 20 mL, poured into water and filtered the white solid. The solid was washed with water and air dried to give the title compound as a white solid (1.2 g, 41% yield)
Name
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

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